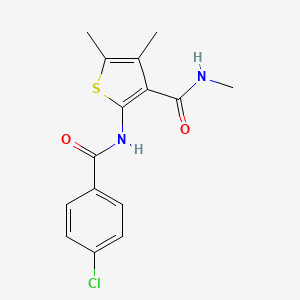
2-(4-chlorobenzamido)-N,4,5-trimethylthiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-chlorobenzamido)-N,4,5-trimethylthiophene-3-carboxamide” is likely a synthetic organic compound. It contains a thiophene ring, which is a five-membered ring with one sulfur atom, and two amide groups attached to a chlorobenzene ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of a 4,5-trimethylthiophene-2-carboxylic acid derivative with a 4-chlorobenzamide derivative. This could potentially be achieved through a variety of coupling reactions, such as amide bond formation or cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiophene ring, a benzene ring, and two amide groups. The thiophene and benzene rings are likely to be planar due to the conjugated pi system, while the amide groups could participate in hydrogen bonding .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The thiophene ring could undergo electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The amide groups could participate in acylation or hydrolysis reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the amide groups could result in hydrogen bonding, affecting its solubility and boiling point. The chlorobenzene ring could make the compound relatively nonpolar and lipophilic .
Wirkmechanismus
The mechanism of action of 2-(4-chlorobenzamido)-N,4,5-trimethylthiophene-3-carboxamide involves the inhibition of specific kinases that play a crucial role in the development and progression of various diseases. This compound targets kinases such as BTK, which is involved in B-cell signaling, and IRAK4, which is involved in the TLR/IL-1R signaling pathway. By inhibiting these kinases, TAK-659 can effectively block the growth and proliferation of cancer cells and suppress the immune response in autoimmune disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been found to have a high degree of selectivity for specific kinases, which reduces the risk of off-target effects. TAK-659 has also been shown to have good oral bioavailability, making it a viable candidate for drug development.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-chlorobenzamido)-N,4,5-trimethylthiophene-3-carboxamide in lab experiments include its high degree of selectivity, good oral bioavailability, and potential for use in the treatment of various diseases. However, there are also limitations to its use, including the complex synthesis process, the need for specialized expertise in organic chemistry, and the potential for toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on 2-(4-chlorobenzamido)-N,4,5-trimethylthiophene-3-carboxamide. One potential area of research is the development of new analogs that have improved pharmacokinetic properties and reduced toxicity. Another direction is the exploration of its potential use in combination with other drugs for enhanced efficacy. Additionally, further studies are needed to better understand the mechanism of action of TAK-659 and its potential applications in other disease areas.
Synthesemethoden
The synthesis of 2-(4-chlorobenzamido)-N,4,5-trimethylthiophene-3-carboxamide involves a multi-step process. The first step is the synthesis of 2-(4-chlorobenzamido)-N,4,5-trimethylthiophene-3-carboxylic acid, which is then converted into the final product through amidation. This process is carried out under controlled conditions and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
The potential applications of 2-(4-chlorobenzamido)-N,4,5-trimethylthiophene-3-carboxamide in scientific research are vast. One of the primary areas of research is in the field of cancer treatment. Studies have shown that TAK-659 can inhibit the growth of cancer cells by targeting specific kinases that are involved in the progression of the disease. This compound has also shown potential in the treatment of autoimmune disorders such as rheumatoid arthritis and lupus.
Eigenschaften
IUPAC Name |
2-[(4-chlorobenzoyl)amino]-N,4,5-trimethylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S/c1-8-9(2)21-15(12(8)14(20)17-3)18-13(19)10-4-6-11(16)7-5-10/h4-7H,1-3H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMCHMJHFZUXFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

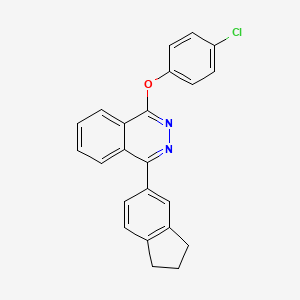
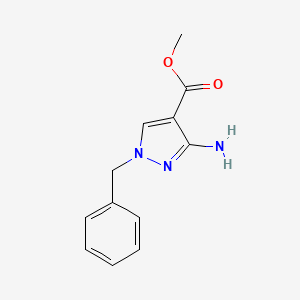

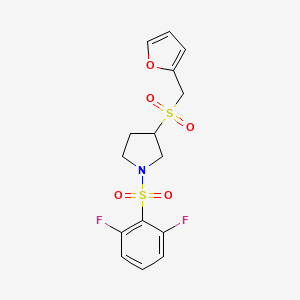
![Tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride](/img/structure/B2677305.png)
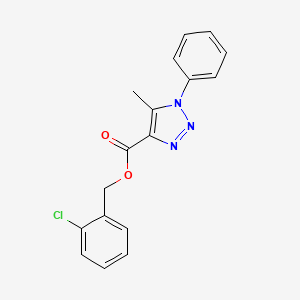

![2-{[(4-Bromo-2-fluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2677309.png)

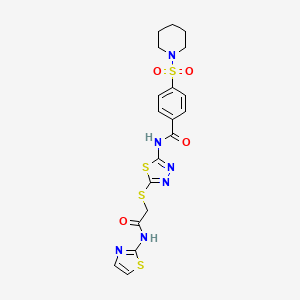
![N-(2,3-dimethoxybenzyl)-2-(2-(2,5-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2677314.png)

![N-methyl-1-phenyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)cyclopropane-1-carboxamide](/img/structure/B2677316.png)
![N-isopropyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2677318.png)